molecular formula C6H8O3 B171403 3-Oxocyclopentanecarboxylic acid CAS No. 98-78-2

3-Oxocyclopentanecarboxylic acid

Cat. No.: B171403
CAS No.: 98-78-2
M. Wt: 128.13 g/mol
InChI Key: RDSNBKRWKBMPOP-UHFFFAOYSA-N
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Description

3-Oxocyclopentanecarboxylic acid is a keto acid derivative with the molecular formula C6H8O3. It is an alicyclic ketone that features a cyclopentane ring substituted at position 3 by a carboxy group. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxocyclopentanecarboxylic acid can be synthesized through several methods. One common method involves the hydrolysis of 3-oxocyclopentane-1-carboxylic acid ethyl ester. The reaction typically uses sodium hydroxide in ethanol at room temperature for about 3 hours. The reaction mixture is then acidified and extracted to obtain the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation typically uses hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Curtius rearrangement involves diphenyl phosphoryl azide and triethylamine in tert-butanol.

Major Products:

Scientific Research Applications

3-Oxocyclopentanecarboxylic acid is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-oxocyclopentanecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of both keto and carboxylic acid functional groups. These functional groups allow it to act as a substrate in enzymatic reactions, particularly those involving oxidation and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

  • Cyclopentanecarboxylic acid
  • 2-Oxocyclohexanecarboxylic acid
  • 4-Oxocyclohexanecarboxylic acid
  • Methyl 2-oxocyclopentanecarboxylate

Comparison: 3-Oxocyclopentanecarboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct reactivity and properties. Compared to cyclopentanecarboxylic acid, the presence of the keto group at position 3 significantly alters its chemical behavior, making it more versatile in synthetic applications. Other similar compounds, such as 2-oxocyclohexanecarboxylic acid and 4-oxocyclohexanecarboxylic acid, have different ring sizes and substitution patterns, leading to variations in their reactivity and applications .

Properties

IUPAC Name

3-oxocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSNBKRWKBMPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281043
Record name 3-Oxocyclopentanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-78-2
Record name 3-Oxocyclopentanecarboxylic acid
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Record name 3-Oxocyclopentanecarboxylic acid
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Record name 3-Oxocyclopentanecarboxylic acid
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Record name 3-Oxo-1-cyclopentanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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